DN 61A Phenazine deriv
Overview
Description
PD 116152 is a new, highly substituted phenazine with antitumor activity was isolated from the culture broth of a Streptomyces sp. It is a novel phenazine antitumor antibiotic. The antibiotic is selectively active versus the bacterium Streptococcus pneumoniae (MIC less than 0.46 microgram/ml); the antitumor activity versus murine P388 leukemia is T/C 149.
Scientific Research Applications
Metabolism and Function in Bacteria
- Bacterial Interactions and Biotechnological Processes : Phenazine derivatives impact bacterial behavior and ecological fitness. They act as electron shuttles, modify cellular redox states, influence gene expression, contribute to biofilm formation, and enhance bacterial survival. They also affect eukaryotic hosts, influencing plant growth and systemic resistance (Pierson & Pierson, 2010).
Cancer Chemoprevention and Anti-Inflammatory Agents
- Inhibition of Cancer Cell Growth : Novel marine-derived phenazine derivatives have been shown to inhibit TNF-α-induced NFκB activity and nitric oxide production, suggesting potential anti-inflammatory and anti-cancer effects (Kondratyuk et al., 2012).
Anticancer Activities
- Potential Anti-Cancer Agents : Phenazine derivatives, both natural and synthetic, have been extensively studied for their anti-cancer properties. This review provides an overview of the experimental findings related to their anti-cancer activity (Cimmino et al., 2012).
Biosynthesis and Regulation
- Biosynthesis in Fluorescent Pseudomonas spp. : Phenazines, synthesized by some strains of fluorescent Pseudomonas spp., have antibiotic properties and play roles in the genetics, biochemistry, and regulation of their synthesis. These compounds are pivotal in environmental interactions and biological control agents against soilborne plant pathogens (Mavrodi et al., 2006).
Pharmacological Activities
- Diverse Biological Activities : Phenazine derivatives exhibit a range of pharmacological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activities. They are promising candidates for drug development (Yan et al., 2021).
Optical Sensing and Biosensors
- Application in Sensing and Biosensors : Phenazine derivatives show potential in fabricating sensors and biosensors due to their tunable structures, excellent optical performance, and proper binding abilities. They are effective in sensing target ions or molecules through non-covalent interactions (Xiao-ni et al., 2020).
Environmental and Ecological Roles
- Ecological Roles in Fluorescent Pseudomonas spp. : Phenazines produced by some fluorescent Pseudomonas spp. play important ecological roles, acting as virulence factors and contributing to pathogen suppression. This review highlights recent insights into their diversity and ecological significance (Mavrodi et al., 2013).
properties
IUPAC Name |
methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-8-methyl-4,9-dioxo-10H-phenazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-6-14(21)8(5-19)11-13(15(6)22)18-10-7(16(23)24-2)3-4-9(20)12(10)17-11/h3-5,18-19,21H,1-2H3/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMHKBMRFUGOOD-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO)C2=C(C1=O)NC3=C(C=CC(=O)C3=N2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C\O)/C2=C(C1=O)NC3=C(C=CC(=O)C3=N2)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906512 | |
Record name | Methyl 6-formyl-7,9-dihydroxy-8-methyl-4-oxo-4,10-dihydrophenazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DN 61A Phenazine deriv | |
CAS RN |
101708-64-9 | |
Record name | PD 116152 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101708649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-formyl-7,9-dihydroxy-8-methyl-4-oxo-4,10-dihydrophenazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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